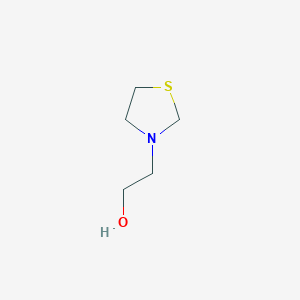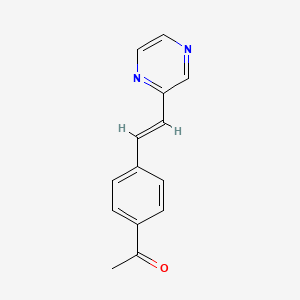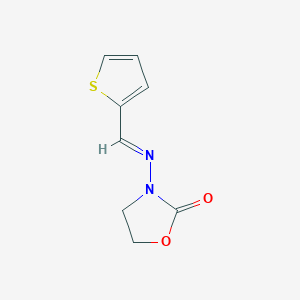
Ethanone, 1-(4,8-dimethyl-3-cinnolinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,8-dimethylcinnolin-3-yl)ethanone is an organic compound with the molecular formula C₁₂H₁₂N₂O It is a derivative of cinnoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
1-(4,8-dimethylcinnolin-3-yl)ethanone can be synthesized through several synthetic routes. One common method involves the reaction of 4,8-dimethylcinnoline with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of 1-(4,8-dimethylcinnolin-3-yl)ethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
1-(4,8-dimethylcinnolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ethanone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Substituted cinnoline derivatives with different functional groups.
科学的研究の応用
1-(4,8-dimethylcinnolin-3-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes.
作用機序
The mechanism of action of 1-(4,8-dimethylcinnolin-3-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through various biochemical pathways, which can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.
類似化合物との比較
Similar Compounds
- 1-(4-methylcinnolin-3-yl)ethanone
- 1-(4,8-dimethylquinolin-3-yl)ethanone
- 1-(4,8-dimethylisoquinolin-3-yl)ethanone
Uniqueness
1-(4,8-dimethylcinnolin-3-yl)ethanone is unique due to its specific substitution pattern on the cinnoline ring, which can influence its chemical reactivity and biological activity. The presence of both methyl groups at positions 4 and 8 can affect the compound’s electronic properties and steric interactions, distinguishing it from other similar compounds.
特性
CAS番号 |
924638-59-5 |
|---|---|
分子式 |
C12H12N2O |
分子量 |
200.24 g/mol |
IUPAC名 |
1-(4,8-dimethylcinnolin-3-yl)ethanone |
InChI |
InChI=1S/C12H12N2O/c1-7-5-4-6-10-8(2)12(9(3)15)14-13-11(7)10/h4-6H,1-3H3 |
InChIキー |
YSJQWTWAOSUTRF-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C(=C(N=N2)C(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Glycine, N-[[3-hydroxy-6-(trifluoromethoxy)-2-quinolinyl]carbonyl]-](/img/structure/B12911294.png)

![5-[8-(Methylamino)imidazo[1,2-a]pyrazin-3(7H)-ylidene]pyridin-2(5H)-one](/img/structure/B12911315.png)

![1-{5-Nitro-6-[(quinolin-6-yl)oxy]pyrimidin-4-yl}-L-prolylglycinamide](/img/structure/B12911341.png)
![[4-(Hydroxymethyl)-3-tetradecyl-1,3-oxazolidin-4-yl]methanol](/img/structure/B12911342.png)

![4(1H)-Pyridazinone, 1-methyl-5-phenyl-3-[3-(trifluoromethyl)phenyl]-](/img/structure/B12911358.png)

